molecular formula C12H15ClN2O3 B13254440 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B13254440
M. Wt: 270.71 g/mol
InChI Key: ZQRZZHHQSRBELZ-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of condensation, cyclization, and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isonipecotic acid: A similar piperidine derivative with different functional groups.

    Piperidine-3-carboxylic acid: Another related compound with a simpler structure.

Uniqueness

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

1-methyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-14-10(15)3-2-9(12(16)17)11(14)8-4-6-13-7-5-8;/h4-7,9,11H,2-3H2,1H3,(H,16,17);1H

InChI Key

ZQRZZHHQSRBELZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2.Cl

Origin of Product

United States

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